LogP Reduction of Approximately 1 Log Unit vs. Phenyl Analog
The target compound bearing an n-butyl substituent at the 3-position is predicted to exhibit a LogP approximately 1 log unit lower than the widely used 3-phenyl analog 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine. The phenyl analog has a calculated LogP of 2.01–2.85 depending on the computational method [1][2], whereas the butyl-substituted compound, based on structural fragment contributions, is estimated to have a LogP in the range of 1.0–1.8. This difference is driven by the replacement of the aromatic phenyl ring (π = ~2.0 contribution) with the aliphatic butyl chain.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | Estimated LogP: 1.0–1.8 (calculated based on fragment contributions; experimental value not reported in public domain) |
| Comparator Or Baseline | 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 306935-14-8): calculated LogP = 2.01–2.85 |
| Quantified Difference | Reduction of approximately 0.8–1.3 log units |
| Conditions | Calculated partition coefficient (octanol/water); computational prediction using JChem and ACD/Labs algorithms |
Why This Matters
Lower LogP translates to reduced membrane permeability and altered tissue distribution in biological assays, enabling selection of the butyl analog for lead series requiring attenuated lipophilicity to avoid hERG liability, phospholipidosis, or high metabolic clearance.
- [1] ChemSrc. CAS 306935-14-8: 3-Phenyl-5-piperazino-1,2,4-thiadiazole (1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazine). Reported LogP: 2.00850. View Source
- [2] ChemBase. Molecule 54308: 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine. Calculated LogP: 2.845455. View Source
